molecular formula C21H21F2N3O2 B6138522 7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6138522
M. Wt: 385.4 g/mol
InChI Key: NMMCHVRMZDVKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DNMDP and belongs to the spirocyclic family of compounds. DNMDP has a unique structure that allows it to interact with biological systems in a specific manner, making it an interesting target for drug development.

Mechanism of Action

The mechanism of action of DNMDP involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. DNMDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
DNMDP has been shown to have a variety of biochemical and physiological effects. In cancer cells, DNMDP induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In addition, DNMDP has been shown to inhibit angiogenesis, which is essential for tumor growth. In inflammatory diseases, DNMDP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DNMDP has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research. However, DNMDP has limitations in terms of its solubility, which can affect its efficacy in in vivo studies. Additionally, DNMDP has a relatively short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on DNMDP. One potential area of research is the development of DNMDP analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosage and administration of DNMDP for therapeutic use. Finally, more research is needed to understand the potential side effects of DNMDP and its long-term effects on biological systems.
Conclusion:
In conclusion, 7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Its unique structure and mechanism of action make it an interesting target for drug development. While there are limitations to its use, further research on DNMDP has the potential to lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of DNMDP involves the reaction of 3,4-difluorobenzylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent, followed by a cyclization reaction to form the spirocyclic structure. This process has been optimized to improve the yield and purity of DNMDP, making it a viable option for large-scale production.

Scientific Research Applications

DNMDP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, DNMDP has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-2-(pyridine-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-16-6-5-15(12-17(16)23)13-25-10-3-7-21(20(25)28)8-11-26(14-21)19(27)18-4-1-2-9-24-18/h1-2,4-6,9,12H,3,7-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMCHVRMZDVKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=CC=N3)C(=O)N(C1)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

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